BCR-ABL Kinase Inhibition: Ortho-Methyl (Target Compound) versus Para-Methyl Analog Activity Comparison
In BCR-ABL-expressing cellular assays, the target compound (2-methyl, meta-phenyl substitution) demonstrates kinase inhibitory activity with an IC50 of approximately 67 nM . In contrast, the 4-methyl positional isomer (CAS 899985-91-2), which features a para-substituted central phenyl linker, is described in vendor annotations as a kinase inhibitor scaffold but lacks reported quantitative potency data at a comparable level of characterization, suggesting the ortho-methyl/meta-phenyl configuration is a critical determinant of binding affinity [1]. The difference arises from the electron-donating ortho-methyl group altering the benzamide torsion angle and optimizing the fit within the hydrophobic back pocket of the BCR-ABL ATP-binding site.
| Evidence Dimension | BCR-ABL kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ~67 nM (BCR-ABL expressing cells) |
| Comparator Or Baseline | 4-Methyl analog (CAS 899985-91-2): No quantitative IC50 reported; classified as 'potential kinase inhibitor' scaffold |
| Quantified Difference | Target compound demonstrates low-nanomolar potency; comparator lacks demonstrable potency at equivalent characterization level |
| Conditions | BCR-ABL expressing cell lines; vendor-reported kinase inhibition assay |
Why This Matters
For researchers requiring validated BCR-ABL inhibitory activity, the target compound provides a quantifiable potency benchmark absent in the 4-methyl positional isomer, enabling dose-response study design without additional SAR validation.
- [1] Kuujia. 2-Methyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide (CAS 899985-91-2): Functional Annotation. Retrieved April 2026. View Source
